molecular formula C23H31ClN2O3S B4083751 N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide

N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide

Cat. No. B4083751
M. Wt: 451.0 g/mol
InChI Key: VVNBQPDADNTIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide, commonly known as AEBP1, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential applications in various fields of research. AEBP1 is a proline-rich protein that is involved in several cellular processes, including cell proliferation, differentiation, and migration. In

Mechanism of Action

AEBP1 works by inhibiting the activity of the proline-rich protein, which is involved in several cellular processes. AEBP1 binds to the proline-rich protein and prevents it from interacting with other proteins, which disrupts the cellular processes that the protein is involved in. This disruption can lead to cell death, which is why AEBP1 has been studied as a potential cancer therapy.
Biochemical and Physiological Effects
AEBP1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell death, and inhibit the migration of cancer cells. Additionally, AEBP1 has been shown to have anti-inflammatory effects and has been shown to regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using AEBP1 in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules. Additionally, AEBP1 has been shown to have high selectivity for the proline-rich protein, which makes it a useful tool for studying the role of the protein in cellular processes. One limitation of using AEBP1 in lab experiments is that it can be difficult to synthesize, which can make it expensive to use.

Future Directions

There are several future directions for the study of AEBP1. One direction is the continued study of AEBP1 as a potential cancer therapy. Researchers are also interested in studying the potential use of AEBP1 in the treatment of inflammatory diseases and diabetes. Additionally, researchers are interested in studying the mechanism of action of AEBP1 in more detail to better understand its effects on cellular processes.

Scientific Research Applications

AEBP1 has been studied extensively for its potential applications in various fields of research. It has been shown to have anti-cancer properties and has been studied as a potential cancer therapy. AEBP1 has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, AEBP1 has been studied for its potential role in the regulation of glucose metabolism and has been studied as a potential treatment for diabetes.

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O3S/c1-15(23-12-16-9-17(13-23)11-18(10-16)14-23)25-22(27)21-3-2-8-26(21)30(28,29)20-6-4-19(24)5-7-20/h4-7,15-18,21H,2-3,8-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNBQPDADNTIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide
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N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide
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N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide
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N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide
Reactant of Route 5
N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide
Reactant of Route 6
N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide

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